ML380

Description

BenchChem offers high-quality ML380 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ML380 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

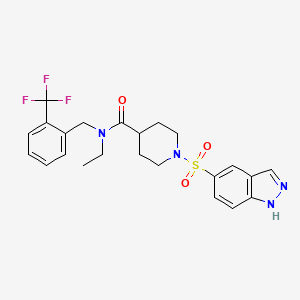

N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPQEOQGIZSLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1C(F)(F)F)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML385: A Technical Guide to a Specific NRF2 Inhibitor for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative and electrophilic stress. However, the persistent activation of NRF2 in various cancers is linked to therapeutic resistance and enhanced tumor progression. ML385 has emerged as a potent and specific small-molecule inhibitor of NRF2, offering a valuable tool for investigating the intricacies of the NRF2 signaling pathway and as a potential therapeutic agent. This technical guide provides an in-depth overview of ML385, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to NRF2 and the Role of ML385

The NRF2-KEAP1 signaling pathway is a critical cellular defense mechanism. Under homeostatic conditions, Kelch-like ECH-associated protein 1 (KEAP1) targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low. In response to oxidative stress, this interaction is disrupted, leading to NRF2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven genes. These genes encode for a wide array of cytoprotective proteins, including antioxidant enzymes and drug efflux pumps.[1][2]

In many cancer types, mutations in KEAP1 or gain-of-function mutations in NRF2 lead to the constitutive activation of this pathway.[3] This provides cancer cells with a significant survival advantage, enabling them to withstand the high levels of reactive oxygen species (ROS) associated with rapid proliferation and to resist chemotherapy and radiotherapy.[4]

ML385 is a small molecule that specifically inhibits the transcriptional activity of NRF2.[3] It was identified through a quantitative high-throughput screen and has been shown to be a valuable probe for studying NRF2-dependent processes and for evaluating NRF2 inhibition as a therapeutic strategy.

Mechanism of Action of ML385

ML385 functions by directly binding to the Neh1 domain of NRF2. The Neh1 domain is a Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) region that is essential for the heterodimerization of NRF2 with small Maf (sMaf) proteins and for the subsequent binding of the NRF2-sMaf complex to the ARE sequences in the promoter regions of its target genes. By interacting with the Neh1 domain, ML385 interferes with the formation of the NRF2-sMaf-ARE complex, thereby preventing the transcription of NRF2 target genes.

References

The Role of NRF2 in Therapeutic Resistance: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is the master regulator of the cellular antioxidant response. While its protective functions are crucial for normal cell homeostasis, the hyperactivation of the NRF2 signaling pathway is a significant driver of therapeutic resistance in a wide array of cancers. Constitutive NRF2 activation, often through mutations in its negative regulator KEAP1 or in NFE2L2 (the gene encoding NRF2) itself, endows cancer cells with a robust defense mechanism against treatments that rely on the generation of reactive oxygen species (ROS), such as chemotherapy and radiotherapy. This guide provides an in-depth examination of the molecular mechanisms underpinning NRF2-mediated therapeutic resistance, detailed experimental protocols for its investigation, and quantitative data illustrating its impact on treatment efficacy.

The KEAP1-NRF2 Signaling Pathway: A Double-Edged Sword

Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its primary inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 functions as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex, which constantly targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[1][2]

When cells are exposed to oxidative or electrophilic stress—often induced by chemotherapeutic agents or ionizing radiation—specific cysteine residues on KEAP1 are modified.[3][4] This modification leads to a conformational change in the KEAP1 protein, disrupting its ability to bind NRF2.[4] Consequently, NRF2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a broad array of cytoprotective genes, including those involved in antioxidant defense (e.g., HMOX1, NQO1), drug detoxification, and efflux, which collectively contribute to therapeutic resistance.

Mechanisms of NRF2-Mediated Resistance

The constitutive activation of NRF2 in cancer cells confers a multi-faceted resistance phenotype. The primary mechanisms include:

-

Enhanced Antioxidant Capacity: Cancer therapies, particularly radiotherapy and many chemotherapeutics (e.g., platinum-based drugs), exert their cytotoxic effects by inducing overwhelming oxidative stress. NRF2 activation upregulates a suite of antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and regeneration. This enhanced antioxidant shield neutralizes therapy-induced ROS, mitigating cellular damage and promoting cell survival.

-

Increased Detoxification and Drug Efflux: NRF2 directly regulates the expression of Phase II detoxification enzymes and ATP-binding cassette (ABC) drug efflux transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP/ABCG2). These transporters actively pump chemotherapeutic agents out of the cancer cell, reducing the intracellular drug concentration to sub-lethal levels.

-

Metabolic Reprogramming: NRF2 activation redirects glucose and glutamine into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce NADPH. NADPH is essential for maintaining the reduced glutathione pool and for antioxidant regeneration, further bolstering the cell's resistance to oxidative stress.

-

Inhibition of Apoptosis: By upregulating anti-apoptotic proteins and reducing the cellular damage that typically triggers programmed cell death, NRF2 signaling allows cancer cells to evade apoptosis following therapeutic intervention.

Quantitative Impact of NRF2 Activation on Therapeutic Efficacy

The activation of the NRF2 pathway has a quantifiable impact on the efficacy of both chemotherapy and radiotherapy. This is often measured by an increase in the half-maximal inhibitory concentration (IC50) for chemotherapeutic drugs or an enhanced surviving fraction following irradiation.

NRF2-Mediated Chemoresistance

Studies consistently demonstrate that cancer cells with high NRF2 activity, either through endogenous mutations or experimental overexpression, exhibit significantly higher resistance to a range of chemotherapeutic agents.

| Cancer Type | Therapeutic Agent | NRF2 Status | Quantitative Outcome | Reference(s) |

| Ovarian Carcinoma | Cisplatin | A2780cp (Resistant, High NRF2) vs. A2780 (Sensitive, Low NRF2) | IC50: 39.4 µg/mL vs. 6.5 µg/mL (6.1-fold resistance) | |

| Lung Adenocarcinoma | Cisplatin | A549/DDP (Resistant, High NRF2) vs. A549 (Parental) | Resistance Index: 12.12 | |

| Colon Cancer | Cisplatin | CT-26 cells + Brusatol (NRF2 inhibitor) vs. Cisplatin alone | Combined IC50: 0.19 µg/mL | |

| Breast Adenocarcinoma | Doxorubicin | NRF2-overexpressing MDA-MB-231 cells vs. control | Enhanced resistance observed (specific IC50 not stated) | |

| Acute Myeloid Leukemia | Doxorubicin / Arsenic Trioxide | THP1 cells + Brusatol (NRF2 inhibitor) vs. drug alone | NRF2 inhibition significantly lowers the IC50 of chemotherapeutic agents |

NRF2-Mediated Radioresistance

NRF2 activation provides potent protection against the cytotoxic effects of ionizing radiation, which functions primarily by generating ROS and causing DNA damage. This is often quantified using clonogenic survival assays.

| Cell Type | NRF2 Status | Radiation Dose | Quantitative Outcome (Surviving Fraction) | Reference(s) |

| NSCLC (A549) | NRF2 shRNA vs. Control shRNA | 6 Gy | ~2-3% vs. 27% | |

| Mouse Embryonic Fibroblasts (MEFs) | Keap1-/- (High NRF2) vs. Nrf2-/- (No NRF2) | 2 Gy | ~75% vs. ~50% | |

| Mouse Embryonic Fibroblasts (MEFs) | Keap1-/- (High NRF2) vs. Nrf2-/- (No NRF2) | 4 Gy | ~50% vs. <15% |

Experimental Methodologies for Studying NRF2-Mediated Resistance

Investigating the role of NRF2 in therapeutic resistance requires a multi-faceted approach, combining molecular biology techniques with functional cell-based assays. The following diagram and protocols outline a typical experimental workflow.

Protocol: siRNA-Mediated Knockdown of NRF2

This protocol describes the transient knockdown of NRF2 in cultured cancer cells to assess its impact on therapeutic sensitivity.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Reagent Preparation:

-

For each well, dilute a validated NRF2-specific siRNA (and a non-targeting control siRNA) into serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.

-

-

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes drop-wise to the cells in the 6-well plates. Gently rock the plates to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Confirmation of Knockdown: After incubation, harvest the cells. Assess NRF2 protein levels by Western Blot and NRF2 mRNA levels by qRT-PCR to confirm successful knockdown before proceeding with functional assays.

Protocol: Western Blot Analysis for NRF2 and Target Proteins

This protocol details the detection of protein expression levels.

-

Cell Lysis: After treatment and/or NRF2 modulation, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies targeting NRF2, KEAP1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Genes

This method quantifies the mRNA expression of NRF2 target genes.

-

RNA Extraction: Extract total RNA from cultured cells using an RNA extraction kit (e.g., RNeasy kit) or TRIzol reagent according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96-well plate. For each reaction, include cDNA template, forward and reverse primers for target genes (HMOX1, NQO1, GCLC) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green Master Mix.

-

Run the plate in a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol: MTT Assay for Chemosensitivity (IC50 Determination)

This colorimetric assay measures cell metabolic activity to determine viability after drug treatment.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., cisplatin, doxorubicin) for 48-72 hours. Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the drug concentration and use non-linear regression analysis to calculate the IC50 value.

Protocol: Clonogenic Survival Assay for Radioresistance

This assay assesses the ability of single cells to form colonies after irradiation, a measure of radioresistance.

-

Cell Plating: Plate a known number of cells (e.g., 200-2000 cells, depending on the expected survival at a given radiation dose) into 6-well plates.

-

Irradiation: After the cells have attached, irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a licensed irradiator.

-

Incubation: Incubate the cells for 10-14 days at 37°C, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain them with 0.5% crystal violet solution.

-

Colony Counting: Count the colonies containing at least 50 cells.

-

Calculation of Surviving Fraction: Calculate the plating efficiency (PE) for each dose (colonies counted / cells seeded). The surviving fraction (SF) is calculated as: SF = PE of treated cells / PE of untreated cells. Plot the SF on a logarithmic scale against the radiation dose.

Protocol: Tumor Xenograft Model for In Vivo Chemoresistance

This protocol provides a general framework for assessing chemoresistance in an animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Use immunocompromised mice (e.g., NSG or nude mice, 6-8 weeks old).

-

Cell Preparation: Harvest cancer cells with modulated NRF2 expression (e.g., stable NRF2 knockdown or control). Resuspend 1-5 x 106 cells in 100-200 µL of a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Tumor Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.

-

Tumor Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the chemotherapeutic agent (e.g., cisplatin, paclitaxel) according to a clinically relevant schedule (e.g., intraperitoneal injection twice weekly). The control group receives a vehicle control.

-

Tumor Volume Measurement: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x L x W² .

-

Endpoint: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint size. Euthanize the mice, excise the tumors for weight measurement and subsequent analysis (e.g., IHC for NRF2 and proliferation markers).

Conclusion and Future Directions

The evidence is unequivocal: the activation of the NRF2 pathway is a critical mechanism of resistance to both chemotherapy and radiotherapy. Its role in upregulating antioxidant defenses, enhancing drug efflux, and altering cellular metabolism provides a powerful survival advantage to cancer cells under therapeutic assault. The experimental protocols and quantitative data presented in this guide underscore the significance of NRF2 as a high-value target for overcoming therapeutic resistance.

Future drug development efforts should focus on creating potent and specific NRF2 inhibitors for use as adjuvant therapies. Furthermore, the development of robust biomarkers to identify tumors with a hyperactive NRF2 pathway will be essential for stratifying patients who are most likely to benefit from such combination treatments, paving the way for more personalized and effective cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Gain of Nrf2 Function in Non-Small-Cell Lung Cancer Cells Confers Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

The NRF2 Inhibitor ML385 in KEAP1-Mutant Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the use of ML385, a potent and specific inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), as a therapeutic strategy for Non-Small Cell Lung Cancer (NSCLC) harboring mutations in the Kelch-like ECH-associated protein 1 (KEAP1). Constitutive activation of the NRF2 pathway, often driven by loss-of-function mutations in its negative regulator KEAP1, is a common event in NSCLC, leading to therapeutic resistance and poor prognosis. ML385 offers a targeted approach to counteract this aberrant signaling, sensitizing cancer cells to conventional therapies.

Core Concepts: The KEAP1-NRF2 Pathway and the Role of ML385

Under normal physiological conditions, KEAP1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, targeting NRF2 for proteasomal degradation. This process maintains low intracellular levels of NRF2. In the presence of oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating a transcriptional program that promotes antioxidant defense, detoxification, and cell survival.

In a significant subset of NSCLC, somatic mutations in KEAP1 impair its ability to target NRF2 for degradation. This results in the constitutive activation of NRF2 and its downstream targets, providing a survival advantage to cancer cells and conferring resistance to chemotherapy and radiotherapy.[1]

ML385 is a small molecule inhibitor that directly interacts with the Neh1 domain of NRF2, which is responsible for its DNA binding and heterodimerization with Maf proteins.[2][3] By binding to this domain, ML385 effectively blocks the transcriptional activity of NRF2, leading to the downregulation of its target genes.[4][5] This targeted inhibition of the NRF2 pathway aims to reverse the pro-tumorigenic effects of KEAP1 mutations and re-sensitize cancer cells to therapeutic interventions.

Quantitative Data on the Efficacy of ML385

The following tables summarize the key quantitative data from preclinical studies investigating the effects of ML385 in KEAP1-mutant NSCLC models.

Table 1: In Vitro Efficacy of ML385 in KEAP1-Mutant NSCLC Cell Lines

| Cell Line | KEAP1 Status | Assay | ML385 Concentration | Effect | Citation |

| A549 | Mutant | NRF2 Transcriptional Activity | 5 µM | Maximum inhibitory concentration | |

| A549 | Mutant | NRF2 Protein Levels | Dose-dependent | Reduction in NRF2 protein | |

| H460 | Mutant | Clonogenic Assay | Not specified | More sensitive to ML385 than H460-KEAP1 Knock-in cells | |

| A549 (R320Q KEAP1 mutant) | Mutant | Colony Formation | 0.25 or 0.5 µM/L | More significant inhibition than A549 WT KEAP1 | |

| MGH7 | Not specified | Cell Viability | Up to 10 µM | No significant drug toxicity | |

| H1299 | Wild-type | Cell Viability | 10 µM (with 1 µM celastrol) | Strengthened the effect of celastrol | |

| H520 | Not specified | Cell Viability | 10 µM (with 2 µM celastrol) | Strengthened the effect of celastrol |

Table 2: In Vivo Anti-Tumor Activity of ML385 in NSCLC Xenograft Models

| Xenograft Model | Treatment | Duration | Outcome | Citation |

| A549 Subcutaneous | ML385 + Carboplatin | 3-4 weeks | Significant reduction in tumor growth compared to vehicle | |

| H460 Subcutaneous | ML385 + Carboplatin | 3-4 weeks | Significant reduction in tumor growth compared to vehicle | |

| A549 Orthotopic | ML385 + Carboplatin | 2 weeks post-treatment | 73% of pre-treatment lung volume |

Signaling Pathways and Experimental Workflows

KEAP1-NRF2 Signaling Pathway and ML385 Inhibition

Caption: KEAP1-NRF2 signaling and ML385 inhibition.

Experimental Workflow for Evaluating ML385 in KEAP1-Mutant NSCLC

Caption: Preclinical evaluation workflow for ML385.

Detailed Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Seed NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 4 x 10³ cells per well.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of ML385 for 72 hours.

-

Quantification: Assess cell viability using a commercially available reagent such as CellTiter 96® AQueous One Solution Reagent (Promega).

-

Data Analysis: Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Clonogenic Assay

-

Cell Seeding: Seed exponentially growing NSCLC cells in 6-well plates at a density of 300-1000 cells per well.

-

Treatment: Allow cells to adhere for 24 hours, then expose them to ML385 or vehicle control for 72 hours.

-

Incubation: Replace the drug-containing medium with fresh complete growth medium and incubate for 11-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with 0.1% crystal violet. Count colonies containing more than 50 cells.

Western Blot Analysis

-

Cell Lysis: Lyse ML385-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from cells using TRIzol reagent and synthesize cDNA using a high-capacity cDNA reverse transcription kit.

-

PCR Reaction: Perform qRT-PCR using SYBR Green master mix and primers specific for NRF2, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH). An example of primers for NQO1 is Fwd-5′-CCAGATATTGTGGCTGAACAAA-3′ and Rev-5′-TCTCCTATGAACACTCGCTCAA-3′.

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Xenograft Models

-

Cell Implantation: Subcutaneously inject 1-5 x 10⁶ NSCLC cells into the flank of athymic nude mice. For orthotopic models, inject cells directly into the lung.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize mice into treatment groups. Administer ML385 (e.g., by oral gavage or intraperitoneal injection), carboplatin, or a combination of both.

-

Monitoring: Measure tumor volume with calipers bi-weekly. For orthotopic models, tumor burden can be assessed by imaging techniques such as micro-CT.

-

Endpoint Analysis: At the end of the study, excise tumors and analyze them by immunohistochemistry for markers of proliferation (Ki-67) and NRF2 pathway activity, as well as by western blot and qRT-PCR.

Conclusion

ML385 represents a promising targeted therapy for NSCLC with KEAP1 mutations. Its ability to specifically inhibit the constitutively active NRF2 pathway provides a strong rationale for its further development, both as a monotherapy and in combination with standard-of-care chemotherapeutics. The data presented in this guide highlight the potent anti-tumor effects of ML385 in preclinical models and provide a foundation for its translation into the clinical setting for this patient population with a clear unmet medical need.

References

- 1. ML385 increases ferroptosis via inhibiting Nrf2/HO-1 pathway to enhances the sensitivity of MCF-7 TAMR to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Downstream Targets of ML385: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream targets of ML385, a selective small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). By directly binding to the Neh1 domain of NRF2, ML385 prevents its transcriptional activity, making it a critical tool for studying the roles of NRF2 in pathophysiology and a potential therapeutic agent, particularly in oncology.[1][2][3][4] This document details the molecular interactions of ML385, its effects on key signaling pathways, and provides experimental protocols for investigating its activity.

Mechanism of Action of ML385

ML385 is a potent and specific inhibitor of NRF2 with an IC50 of 1.9 μM.[2] It functions by binding to the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain, specifically the Neh1 domain, of NRF2. This interaction sterically hinders the formation of the NRF2/small Maf (sMAF) protein complex, which is essential for binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. Consequently, ML385 leads to a dose- and time-dependent downregulation of NRF2-mediated transcription.

Downstream Targets of ML385 in the NRF2 Pathway

The primary consequence of ML385 activity is the suppression of a wide array of NRF2-dependent genes. These genes are pivotal in cellular defense mechanisms, including antioxidant response, detoxification, and glutathione homeostasis.

Key Downstream Target Genes

Treatment of cancer cells with ML385 has been shown to significantly reduce the expression of several key NRF2 target genes. The following table summarizes the quantitative effects of ML385 on the mRNA and protein levels of these targets in various cancer cell lines.

| Target Gene | Cell Line | ML385 Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |

| NQO1 (NAD(P)H Quinone Dehydrogenase 1) | A549 (NSCLC) | 5 | 48 | Significant decrease in mRNA and protein levels. | |

| XDO377 (LUSC organoid) | 5 | 48 | Inhibition of expression. | ||

| FaDu, YD9 (HNSCC) | 5 | 24 | Reduction in protein levels. | ||

| HO-1 (Heme Oxygenase 1) | FaDu, YD9 (HNSCC) | 5 | 24 | Significant reduction in protein expression. | |

| GCLC (Glutamate-Cysteine Ligase Catalytic Subunit) | A549 (NSCLC) | 5 | 72 | Time-dependent decrease in mRNA levels. | |

| H1299, H520 (Lung Cancer) | 10 | Not Specified | Suppression of expression. | ||

| NRF2 (Autoregulation) | A549 (NSCLC) | 5 | 48 | Reduction in mRNA and protein levels. | |

| XDO377 (LUSC organoid) | 5 | 48 | Inhibition of expression. |

Signaling Pathway Visualization

The following diagram illustrates the canonical NRF2 signaling pathway and the point of intervention by ML385.

Impact of ML385 on the PI3K-mTOR Signaling Pathway

Recent studies have revealed a crosstalk between the NRF2 and the PI3K-mTOR signaling pathways. ML385 has been shown to inhibit PI3K-mTOR signaling, an important pathway in cell proliferation and survival, particularly in cancer.

Mechanism of PI3K-mTOR Inhibition

ML385-mediated inhibition of NRF2 leads to a reduction in the expression of RagD, a small GTPase required for the amino acid-dependent activation of mTORC1. This results in decreased recruitment of mTOR to the lysosome and subsequent attenuation of mTORC1 signaling. Furthermore, ML385 treatment has been observed to decrease the phosphorylation of key downstream effectors of the PI3K-mTOR pathway, including AKT, ribosomal protein S6, and 4EBP1.

The following table summarizes the effect of ML385 on the PI3K-mTOR pathway.

| Target | Cell Line | ML385 Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |

| p-AKT | EBC1, LK2, MGH7 (LUSC) | 5 | 48 | Reduced phosphorylation. | |

| p-S6 | EBC1 (LUSC) | 5 | 48 | Reduced phosphorylation. | |

| p-4EBP1 | LK2, MGH7 (LUSC) | 5 | 48 | Reduced phosphorylation. | |

| BKM120 IC50 | MGH7 (LUSC) | 5 | 72 | Reduced from 15.46 µM to 5.503 µM. |

PI3K-mTOR Signaling Pathway Visualization

The diagram below illustrates the points of intervention by ML385 within the PI3K-mTOR signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of ML385.

Western Blot Analysis

This protocol is for the detection of protein levels of NRF2 and its downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for NRF2, NQO1, HO-1, p-AKT, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with desired concentrations of ML385 for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of NRF2 target genes.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for NRF2, NQO1, HO-1, GCLC, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Treat cells with ML385 as required. Isolate total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and qPCR master mix.

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Clonogenic Survival Assay

This assay assesses the long-term effect of ML385 on the ability of single cells to form colonies.

Materials:

-

Cell culture plates (6-well)

-

Complete cell culture medium

-

ML385

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 300-500 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of ML385 for a specified duration (e.g., 72 hours).

-

Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution for 20-30 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the downstream effects of ML385.

Conclusion

ML385 is a valuable chemical probe for elucidating the complex roles of the NRF2 signaling pathway. Its ability to specifically inhibit NRF2 transcriptional activity allows for the detailed investigation of its downstream targets, including a wide range of antioxidant and detoxification genes. Furthermore, the discovery of its inhibitory effect on the PI3K-mTOR pathway opens new avenues for research into the crosstalk between cellular stress responses and growth signaling. This guide provides a foundational understanding of the downstream effects of ML385 and offers practical protocols for researchers and drug development professionals to further explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of ML385 with NRF2 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the small molecule inhibitor ML385 and the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction to NRF2 and its Role in Disease

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. Under normal physiological conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf (sMAF) proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes (e.g., NQO1, HO-1) and proteins involved in glutathione synthesis (e.g., GCLC), thereby protecting the cell from damage.

While the NRF2 pathway is crucial for cellular defense, its persistent activation has been implicated in the progression and therapeutic resistance of various cancers, including non-small cell lung cancer (NSCLC). Constitutive activation of NRF2, often due to mutations in KEAP1 or NRF2 itself, allows cancer cells to counteract the oxidative stress induced by chemotherapy and radiotherapy, leading to treatment failure. This has made the inhibition of the NRF2 pathway an attractive therapeutic strategy.

ML385: A Specific Inhibitor of NRF2

ML385 was identified through a quantitative high-throughput screen as a potent and specific inhibitor of NRF2 activity.[1][2][3] It is a valuable tool for studying the physiological and pathological roles of the NRF2 pathway and serves as a lead compound for the development of novel anticancer therapeutics.

Mechanism of Action

ML385 directly targets NRF2 to inhibit its transcriptional activity. The key aspects of its mechanism of action are:

-

Direct Binding to NRF2: ML385 binds to the Neh1 domain of NRF2.[1][4] The Neh1 domain is a Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain that is essential for the heterodimerization of NRF2 with sMAF proteins and for its binding to DNA.

-

Disruption of NRF2-sMAF Heterodimerization: By binding to the Neh1 domain, ML385 interferes with the formation of the NRF2-sMAF protein complex.

-

Inhibition of DNA Binding: The disruption of the NRF2-sMAF heterodimer prevents the complex from binding to the ARE sequences in the promoter regions of NRF2 target genes.

-

Downregulation of Target Gene Expression: Consequently, the transcription of NRF2-dependent genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase 1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), is significantly reduced.

This targeted inhibition of NRF2 signaling leads to a decrease in the antioxidant capacity of cancer cells, thereby sensitizing them to chemotherapeutic agents.

Quantitative Data

The efficacy of ML385 in inhibiting the NRF2 pathway has been quantified in various biochemical and cellular assays.

| Parameter | Value | Assay | Cell Line / System | Reference |

| IC50 | 1.9 µM | Fluorescence Polarization | Recombinant NRF2-MAFG complex and fluorescently-labeled ARE-DNA | |

| Maximum Inhibitory Concentration (in cells) | 5 µM | NRF2 Transcriptional Activity (Luciferase Reporter Assay) | A549 (NSCLC) |

Signaling Pathways and Experimental Workflows

Visual representations of the NRF2 signaling pathway and the experimental workflows used to study the ML385-NRF2 interaction are provided below using the DOT language for Graphviz.

KEAP1-NRF2 Signaling Pathway and Inhibition by ML385

Experimental Workflow for Characterizing ML385

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the ML385-NRF2 interaction.

Fluorescence Polarization (FP) Assay

This assay is used to determine the IC50 of ML385 for the inhibition of the NRF2-MAFG complex binding to an ARE-containing DNA duplex.

-

Principle: A fluorescently labeled DNA probe containing the ARE sequence will have a high fluorescence polarization value when bound to the large NRF2-MAFG protein complex due to its slower rotation in solution. When an inhibitor like ML385 disrupts this interaction, the smaller, unbound fluorescent probe rotates more rapidly, resulting in a decrease in fluorescence polarization.

-

Materials:

-

Recombinant human NRF2 and MAFG proteins

-

Fluorescein-labeled double-stranded DNA probe containing the ARE sequence

-

Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

-

ML385 compound

-

384-well black, low-volume plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

-

-

Protocol:

-

Prepare a solution of the NRF2-MAFG heterodimer by incubating recombinant NRF2 and MAFG proteins in assay buffer.

-

Prepare serial dilutions of ML385 in DMSO and then dilute further in assay buffer.

-

In a 384-well plate, add the NRF2-MAFG complex and the fluorescently labeled ARE-DNA probe to each well.

-

Add the serially diluted ML385 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the percent inhibition for each ML385 concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the ML385 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Ni-NTA Affinity Pull-Down Assay

This assay is used to demonstrate the direct binding of ML385 to the NRF2 protein.

-

Principle: A biotinylated analog of ML385 (AB-ML385) is used to pull down histidine-tagged NRF2 protein that is captured on Nickel-NTA (Ni-NTA) agarose beads. The presence of bound AB-ML385 is then detected using streptavidin-HRP.

-

Materials:

-

Histidine-tagged recombinant human NRF2 protein (full-length and deletion mutants, e.g., ΔNeh1)

-

Biotinylated ML385 (AB-ML385) and an inactive biotinylated analog (IB-ML385)

-

Ni-NTA agarose beads

-

Lysis/Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 0.1% NP-40)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% NP-40)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

-

Protocol:

-

Incubate histidine-tagged NRF2 protein with Ni-NTA agarose beads in binding buffer for 1 hour at 4°C with gentle rotation to allow binding.

-

Wash the beads three times with wash buffer to remove unbound protein.

-

Resuspend the beads in binding buffer and add AB-ML385 or IB-ML385. For competition experiments, pre-incubate the NRF2-bound beads with an excess of non-biotinylated ML385 before adding AB-ML385.

-

Incubate for 1-2 hours at 4°C with rotation.

-

Wash the beads extensively with wash buffer to remove unbound biotinylated compounds.

-

Elute the protein complexes from the beads using elution buffer.

-

Transfer the eluates to a new microplate.

-

Add streptavidin-HRP to the eluates and incubate for 1 hour at room temperature.

-

Wash away unbound streptavidin-HRP.

-

Add TMB substrate and measure the absorbance at 450 nm to quantify the amount of bound AB-ML385.

-

ARE-Luciferase Reporter Assay

This cell-based assay measures the effect of ML385 on the transcriptional activity of NRF2.

-

Principle: A reporter plasmid containing the firefly luciferase gene under the control of an ARE-containing promoter is transfected into cells. Activation of the NRF2 pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibition of NRF2 by ML385 will result in a decrease in luciferase activity.

-

Materials:

-

Human lung cancer cell line (e.g., A549)

-

ARE-luciferase reporter plasmid

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

ML385 compound

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Protocol:

-

Seed A549 cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of ML385 or DMSO (vehicle control).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Express the results as a percentage of the activity in vehicle-treated control cells.

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the mRNA expression levels of NRF2 target genes following treatment with ML385.

-

Principle: Total RNA is extracted from cells, reverse transcribed into cDNA, and then used as a template for PCR with gene-specific primers. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green).

-

Materials:

-

Human lung cancer cell line (e.g., A549, H460)

-

ML385 compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for NRF2, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

-

-

Protocol:

-

Treat A549 or H460 cells with ML385 or DMSO for the desired time (e.g., 24, 48, 72 hours).

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix, cDNA template, and gene-specific primers.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Express the results as fold change relative to the vehicle-treated control.

-

Western Blotting

Western blotting is used to analyze the protein levels of NRF2 and its downstream targets after ML385 treatment.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies and a secondary antibody conjugated to an enzyme that produces a detectable signal.

-

Materials:

-

Human lung cancer cell line (e.g., A549)

-

ML385 compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against NRF2, NQO1, GCLC, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat A549 cells with ML385 or DMSO for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Clonogenic Survival Assay

This assay assesses the long-term effect of ML385, alone or in combination with chemotherapeutic agents, on the reproductive viability of cancer cells.

-

Principle: Single cells are seeded at a low density and allowed to grow into colonies. The number of colonies formed is a measure of the surviving fraction of cells after treatment.

-

Materials:

-

Human lung cancer cell line (e.g., A549, H460)

-

ML385 compound

-

Chemotherapeutic agent (e.g., carboplatin)

-

6-well plates

-

Crystal violet staining solution

-

-

Protocol:

-

Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with ML385, the chemotherapeutic agent, a combination of both, or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the untreated control group.

-

Conclusion

ML385 is a well-characterized, specific inhibitor of the NRF2 signaling pathway. It acts by directly binding to the Neh1 domain of NRF2, thereby preventing its transcriptional activity. This leads to the downregulation of a suite of cytoprotective genes, rendering cancer cells more susceptible to conventional therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of targeting the NRF2 pathway and to discover and characterize novel NRF2 inhibitors.

References

ML385: An In-Depth Technical Guide to Studying Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases.[1][2] The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.

While the protective role of Nrf2 is well-established, its persistent activation in cancer cells can contribute to therapeutic resistance and tumor progression. This has spurred the development of Nrf2 inhibitors as potential therapeutic agents and research tools. ML385 has emerged as a potent and specific small molecule inhibitor of Nrf2, providing researchers with a valuable tool to investigate the intricacies of the Nrf2 pathway and its role in oxidative stress-related pathologies. This technical guide provides a comprehensive overview of ML385, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

ML385: A Potent and Specific Nrf2 Inhibitor

ML385 is a novel thiazole-indoline compound identified through a quantitative high-throughput screen of the Molecular Libraries Small Molecule Repository (MLSMR). It has been characterized as a first-in-class, specific, and direct inhibitor of Nrf2.

Mechanism of Action

ML385 exerts its inhibitory effect by directly interacting with the Nrf2 protein. Specifically, it binds to the Neh1 domain of Nrf2, which is the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain responsible for DNA binding. This binding event interferes with the formation of the functional Nrf2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog G) heterodimer and prevents its binding to the Antioxidant Response Element (ARE) in the promoter regions of Nrf2 target genes. Consequently, the transcriptional activation of downstream antioxidant and cytoprotective genes is suppressed. Unlike many other Nrf2 pathway modulators that act indirectly by modifying Keap1 cysteine residues, ML385's direct interaction with Nrf2 provides a more targeted and specific mode of inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for ML385 based on published literature.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 1.9 µM | Fluorescence polarization assay to measure the dissociation of the Nrf2-MAFG protein complex from fluorescein-labeled ARE-DNA. |

| Cell Line | Treatment Concentration | Duration | Effect | Reference |

| A549 (NSCLC) | 5 µM | 48-72 h | Dose-dependent reduction in Nrf2 and downstream gene expression. | |

| EBC1 (Lung Squamous Cell Carcinoma) | 1-25 µM | 48 h | Dose-dependent reduction in Nrf2 and downstream gene expression. | |

| FaDu and YD9 (HNSCC) | Varies (dose- and time-dependent) | 24-72 h | Decreased cell viability. | |

| HL-60/DR (Doxorubicin-resistant promyelocytic leukemia) | 5 µM | 24 h (pre-incubation) | Sensitized cells to doxorubicin, associated with increased intracellular ROS. |

| In Vivo Model | Dosage | Administration Route | Effect | Reference |

| Athymic nude mice with A549 or H460 xenografts | 30 mg/kg | Intraperitoneal injection | In combination with carboplatin, significantly reduced tumor growth. | |

| CD-1 mice | 30 mg/kg | Intraperitoneal injection | Pharmacokinetic profile showed a half-life (t1/2) of 2.82 h. | |

| Male C57BL/6 J mice | 10 mg/kg/day | Intraperitoneal injection | In combination with a pro-oxidant, aggravated oxidative stress and hypertension. |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of ML385.

Cell Culture and ML385 Treatment

-

Cell Lines: A549 (human non-small cell lung cancer), H460 (human non-small cell lung cancer), EBC1 (human lung squamous cell carcinoma), FaDu, YD9 (human head and neck squamous cell carcinoma), and HL-60/DR (doxorubicin-resistant human promyelocytic leukemia) are commonly used cell lines for studying ML385.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

ML385 Preparation and Application: ML385 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell-based assays, the stock solution is further diluted in culture medium to the desired final concentrations (typically ranging from 0.5 to 25 µM). It is crucial to include a vehicle control (DMSO) in all experiments.

Western Blot Analysis

Western blotting is used to assess the protein levels of Nrf2 and its downstream targets.

-

Cell Lysis: After treatment with ML385, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, or other proteins of interest overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of Nrf2 target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from ML385-treated and control cells using a commercial RNA isolation kit. The RNA is then reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit.

-

PCR Amplification: The qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Cell Viability and Clonogenic Assays

These assays are used to evaluate the effect of ML385 on cell proliferation and survival.

-

Cell Viability Assay (MTT or WST-1): Cells are seeded in 96-well plates and treated with various concentrations of ML385 for different time points. A reagent such as MTT or WST-1 is then added to each well, and the absorbance is measured to determine the percentage of viable cells.

-

Clonogenic Assay: Cells are seeded at a low density in 6-well plates and treated with ML385. After a designated period, the medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed. The colonies are then fixed, stained with crystal violet, and counted.

In Vivo Xenograft Studies

Animal models are used to assess the anti-tumor efficacy of ML385 in a physiological setting.

-

Animal Model: Athymic nude mice are commonly used for subcutaneous or orthotopic tumor xenografts.

-

Tumor Implantation: Cancer cells (e.g., A549 or H460) are injected subcutaneously into the flanks of the mice.

-

ML385 Administration: Once the tumors reach a certain volume, the mice are treated with ML385 (e.g., 30 mg/kg, intraperitoneally) alone or in combination with other chemotherapeutic agents like carboplatin.

-

Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised and weighed.

-

Pharmacokinetic Analysis: The pharmacokinetic profile of ML385 can be determined by measuring its concentration in plasma samples collected at different time points after administration.

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of ML385: An In-depth Technical Guide to a Potent NRF2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for ML385, a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. NRF2 is a master regulator of cellular antioxidant responses, and its dysregulation is implicated in various diseases, most notably in conferring therapeutic resistance in cancer. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the critical signaling pathways and workflows associated with ML385 research.

Core Mechanism of Action

ML385 directly targets NRF2, a member of the Cap 'n' Collar (CNC) family of basic leucine zipper (bZIP) transcription factors. It specifically binds to the Neh1 domain of NRF2, which is responsible for its dimerization with small Maf (sMaf) proteins and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. By interfering with the formation of the NRF2-MAFG protein complex, ML385 effectively inhibits the transcriptional activation of the NRF2-dependent antioxidant and cytoprotective gene program.[1][2] This mechanism of action has been shown to sensitize cancer cells to conventional chemotherapies and radiation.

Signaling Pathways and Experimental Overview

The primary signaling pathway affected by ML385 is the KEAP1-NRF2 pathway. Under basal conditions, Kelch-like ECH-associated protein 1 (KEAP1) targets NRF2 for ubiquitination and proteasomal degradation. In response to oxidative stress or in cancer cells with mutations in KEAP1 or NFE2L2 (the gene encoding NRF2), NRF2 translocates to the nucleus and activates the transcription of its target genes. ML385's intervention in this pathway is a key focus of preclinical research.

Furthermore, studies have elucidated the interplay between the NRF2 and PI3K-mTOR signaling pathways. Inhibition of NRF2 by ML385 has been shown to suppress PI3K-mTOR signaling, which is crucial for cell growth and proliferation.[3][4][5]

Below are diagrams illustrating these key pathways and a typical experimental workflow for evaluating ML385 in a preclinical setting.

References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The NRF2 antagonist ML385 inhibits PI3K-mTOR signaling and growth of lung squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Validation of ML385: A Potent and Selective NRF2 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master transcriptional regulator of the cellular antioxidant and cytoprotective response. While essential for normal cellular homeostasis, the aberrant activation of the NRF2 signaling pathway is a hallmark of various pathologies, including cancer, where it contributes to therapeutic resistance. This technical guide provides an in-depth overview of the discovery, validation, and mechanism of action of ML385, a small molecule inhibitor of NRF2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NRF2 pathway.

Discovery of ML385

ML385 was identified through a quantitative high-throughput screen (qHTS) of approximately 400,000 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR).[1][2] The screen was designed to identify compounds that could inhibit the transcriptional activity of NRF2. Medicinal chemistry optimization of a thiazole-indoline compound series identified in the screen led to the development of ML385.[1]

Mechanism of Action

ML385 is a specific and direct inhibitor of NRF2.[1][3] It exerts its inhibitory effect by binding to the Neh1 domain, the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain, of the NRF2 protein. This binding event interferes with the heterodimerization of NRF2 with small Maf (sMAF) proteins, a critical step for the NRF2-sMAF complex to bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. By preventing this DNA binding, ML385 effectively blocks the transcriptional activation of NRF2-dependent genes.

Quantitative Data Summary

The following tables summarize the key quantitative data from the validation of ML385 as an NRF2 inhibitor.

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 | 1.9 µM | Fluorescence Polarization Assay | Purified NRF2 and MAFG proteins | |

| Table 1: Biochemical Activity of ML385. The half-maximal inhibitory concentration (IC50) of ML385 for the disruption of the NRF2-MAFG protein complex binding to the Antioxidant Response Element (ARE). |

| Cell Line | Treatment | Effect | Reference |

| A549 (NSCLC, KEAP1 mutant) | 5 µM ML385 | Dose-dependent reduction in NRF2 transcriptional activity | |

| A549 (NSCLC, KEAP1 mutant) | 5 µM ML385 | Time-dependent reduction in NRF2 and its target gene expression | |

| H460 (NSCLC, KEAP1 mutant) | ML385 | More sensitive to ML385-mediated growth inhibition compared to H460-KEAP1 wild-type knock-in cells | |

| EBC1 (Lung Squamous Cell Carcinoma, NRF2 mutant) | ML385 | Dose-dependent reduction in NRF2 and downstream glutathione-related gene expression | |

| BEAS2B (Non-tumorigenic lung epithelial) | ML385 | No significant effect on growth | |

| MGH7 (Lung Squamous Cell Carcinoma) | 5 µM ML385 + BKM120 | Reduced IC50 of BKM120 from 15.46 µM to 5.503 µM | |

| Table 2: Cellular Activity of ML385 in Lung Cancer Cell Lines. Summary of the effects of ML385 on various lung cancer cell lines with different NRF2/KEAP1 mutation statuses. |

| Xenograft Model | Treatment | Outcome | Reference |

| A549 Subcutaneous Xenograft | ML385 and Carboplatin | Significant reduction in tumor growth and weight compared to vehicle or single agents | |

| H460 Subcutaneous Xenograft | ML385 and Carboplatin | Significant reduction in tumor volume and weight compared to vehicle or single agents | |

| A549 Orthotopic Xenograft | ML385 and Carboplatin | Significant blockage of tumor growth | |

| Table 3: In Vivo Efficacy of ML385. Summary of the anti-tumor activity of ML385 alone and in combination with carboplatin in preclinical non-small cell lung cancer (NSCLC) xenograft models. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of ML385 are provided below.

Fluorescence Polarization Assay

This assay was used to determine the ability of ML385 to disrupt the interaction between the NRF2-MAFG protein complex and a fluorescein-labeled ARE-DNA duplex.

-

Reagents: Purified NRF2 and MAFG proteins, fluorescein-labeled ARE-DNA duplex, assay buffer.

-

Procedure:

-

Incubate the NRF2 and MAFG proteins with the fluorescein-labeled ARE-DNA duplex to allow for complex formation.

-

Add ML385 at varying concentrations.

-

Measure the fluorescence polarization. A decrease in polarization indicates the dissociation of the NRF2-MAFG complex from the ARE-DNA.

-

Calculate the IC50 value from the dose-response curve.

-

Ni-NTA Pulldown Assay

This assay was performed to demonstrate the direct interaction between ML385 and the NRF2 protein.

-

Reagents: Biotin-labeled ML385 (active and inactive analogs), purified histidine-tagged full-length NRF2 protein and individual NRF2 domains (e.g., Neh1), Ni-NTA agarose beads, streptavidin-HRP.

-

Procedure:

-

Incubate the histidine-tagged NRF2 protein (or its domains) with biotin-labeled ML385.

-

Add Ni-NTA agarose beads to pull down the histidine-tagged protein.

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins.

-

Detect the presence of biotin-labeled ML385 using streptavidin-HRP. A positive signal indicates a direct interaction. Competition experiments with unlabeled ML385 are performed to confirm specificity.

-

Cell Viability and Clonogenic Assays

These assays were used to assess the effect of ML385 on the survival and proliferative capacity of cancer cells.

-

Cell Seeding: Plate cells at a low density in 6-well plates.

-

Treatment: Treat the cells with various concentrations of ML385, alone or in combination with chemotherapeutic agents, for a specified period (e.g., 72 hours).

-

Colony Formation: After treatment, replace the medium with fresh growth medium and allow the cells to form colonies for 8-10 days.

-

Staining and Counting: Fix the colonies with a solution like 6% glutaraldehyde and stain with 0.5% crystal violet. Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Quantitative Real-Time PCR (qRT-PCR)

This technique was used to measure the effect of ML385 on the mRNA expression of NRF2 and its target genes.

-

Cell Treatment: Treat cells with ML385 for the desired time points (e.g., 48 and 72 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable method.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

PCR Amplification: Perform real-time PCR using primers specific for NRF2 and its target genes (e.g., NQO1, HO-1, GCLC, GCLM). Use a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Western Blotting

This method was used to analyze the protein levels of NRF2 and its downstream targets.

-

Cell Lysis: Lyse the ML385-treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for NRF2, HO-1, NQO1, and a loading control (e.g., GAPDH or actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection and visualize the protein bands. Densitometric analysis is used for quantification.

In Vivo Xenograft Studies

These studies were conducted to evaluate the anti-tumor efficacy of ML385 in a living organism.

-

Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., A549 or H460) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment: Administer ML385 (e.g., via intraperitoneal injection), carboplatin, or a combination of both, according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. Perform immunohistochemistry for proliferation markers (e.g., Ki-67) and analyze the expression of NRF2 and its target genes in the tumor tissue.

Visualizations

The following diagrams illustrate key pathways and workflows related to the discovery and validation of ML385.

Caption: NRF2 signaling pathway and the inhibitory action of ML385.

Caption: Experimental workflow for the discovery and validation of ML385.

Conclusion

ML385 has been rigorously validated as a potent and selective inhibitor of the NRF2 signaling pathway. Its well-characterized mechanism of action, involving direct binding to the NRF2 Neh1 domain and subsequent inhibition of transcriptional activity, makes it an invaluable tool for studying the roles of NRF2 in health and disease. Furthermore, preclinical studies demonstrating its ability to sensitize cancer cells to chemotherapy highlight its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers seeking to utilize ML385 in their studies and for professionals involved in the development of novel cancer therapeutics targeting the NRF2 pathway.

References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

ML385: A Selective NRF2 Inhibitor for In Vitro Cell Culture Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction